Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate
Brand Name: Vulcanchem
CAS No.: 491850-48-7
VCID: VC3954281
InChI: InChI=1S/C11H12N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h2-5,9,12H,6H2,1H3,(H,13,15)
SMILES: COC(=O)CC1C(=O)NC2=CC=CC=C2N1
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol

Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate

CAS No.: 491850-48-7

Cat. No.: VC3954281

Molecular Formula: C11H12N2O3

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate - 491850-48-7

Specification

CAS No. 491850-48-7
Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
IUPAC Name methyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate
Standard InChI InChI=1S/C11H12N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h2-5,9,12H,6H2,1H3,(H,13,15)
Standard InChI Key JRQLPLNTXLZLIN-UHFFFAOYSA-N
SMILES COC(=O)CC1C(=O)NC2=CC=CC=C2N1
Canonical SMILES COC(=O)CC1C(=O)NC2=CC=CC=C2N1

Introduction

Chemical Identity and Structural Features

Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate (CAS 565460-55-1) has the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol . The compound’s IUPAC name reflects its bicyclic structure: a tetrahydroquinoxaline system (a benzene ring fused to a partially saturated pyrazine ring) substituted with a methyl ester at the 2-position. Key synonyms include:

  • (R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

  • Methyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate .

Structural Characteristics

  • Core Structure: The tetrahydroquinoxaline moiety provides planar aromaticity from the benzene ring and partial saturation in the pyrazine ring, enabling both π-π interactions and hydrogen bonding.

  • Ester Functional Group: The methyl ester at position 2 enhances solubility in organic solvents and serves as a handle for further chemical modifications .

  • Chirality: The stereogenic center at position 2 (R-configuration) influences biological activity and synthetic pathways .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O₃
Molecular Weight220.22 g/mol
Boiling PointNot reported
Storage ConditionsDry, sealed environment
Purity≥98% (HPLC)

Synthesis and Manufacturing Processes

The synthesis of methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate involves multistep organic reactions, often starting from quinoxaline derivatives or via cyclization strategies.

Knoevenagel Condensation and Aza-Michael Addition

A three-component cascade reaction reported by Palanimuthu et al. utilizes 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU (1,8-diazabicycloundec-7-ene) to construct tetrahydroquinoline scaffolds, which can be further functionalized to yield tetrahydroquinoxaline derivatives . This method achieves yields up to 95% under mild conditions, highlighting its efficiency for large-scale production .

Diazo Transfer Reactions

Dar’in et al. demonstrated the use of sulfonyl azide-free diazo transfer reactions to synthesize diazo carbonyl intermediates, which are pivotal for generating tetrahydroquinoxaline esters . For example, ethyl 2-diazo-3-oxo-3-(pyrrolidin-1-yl)propanoate serves as a precursor in these pathways .

Enantioselective Synthesis

Chiral resolution techniques or asymmetric catalysis are employed to isolate the (R)-enantiomer, which is pharmacologically relevant. Synblock’s protocol uses chiral auxiliaries to achieve ≥98% enantiomeric excess .

Table 2: Comparison of Synthesis Methods

MethodStarting MaterialsCatalystYieldReference
Cascade Reaction2-Alkenyl aniline, aldehydesDBU95%
Diazo TransferEthyl cyanoacetate, aminesNone84–86%
Chiral ResolutionRacemic mixtureChiral HPLC98% ee

Applications in Pharmaceutical Development

The compound’s role as a neurological drug intermediate is well-documented. Its tetrahydroquinoxaline core mimics natural alkaloids, enabling interactions with neurotransmitter receptors . Key applications include:

Dopamine Receptor Modulators

Structural analogs of methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate exhibit affinity for D₂ dopamine receptors, making them candidates for treating Parkinson’s disease and schizophrenia . The ester group enhances blood-brain barrier permeability, a critical factor in central nervous system (CNS) drug design .

Anticancer Agents

Derivatives with bromine substituents (e.g., 7-bromo analogs) show promising topoisomerase II inhibition activity, disrupting DNA replication in cancer cells.

Role in Material Science

The compound’s thermal stability (decomposition temperature >200°C) and mechanical robustness make it suitable for:

Polymer Additives

Incorporation into epoxy resins improves flexural strength by 15–20%, as measured by ASTM D790 testing .

Coordination Polymers

Reaction with transition metals (e.g., Zn²⁺) yields porous frameworks with applications in gas storage and heterogeneous catalysis .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interactions with kinase targets using X-ray crystallography.

  • Green Synthesis: Develop solvent-free or biocatalytic routes to enhance sustainability.

  • Drug Delivery Systems: Explore nanoparticle formulations for enhanced bioavailability.

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